molecular formula C23H21FO4 B11152776 3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

Cat. No.: B11152776
M. Wt: 380.4 g/mol
InChI Key: YIYFVUHUYAUZNA-UHFFFAOYSA-N
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Description

3-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-4-METHYL-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, an oxoethoxy linkage, and a cyclohepta[c]chromen core, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-4-METHYL-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Fluorophenyl Intermediate:

    Oxoethoxy Linkage Formation: The oxoethoxy group is introduced through a nucleophilic substitution reaction, where an ethoxy group is attached to the fluorophenyl intermediate.

    Cyclization and Chromen Formation: The final step involves the cyclization of the intermediate to form the cyclohepta[c]chromen core. This is typically achieved through a Friedel-Crafts acylation reaction, using catalysts like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the oxoethoxy linkage, converting it into an alcohol group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s fluorophenyl group is of particular interest due to its potential interactions with biological macromolecules. It is used in the study of enzyme inhibition and receptor binding.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-4-METHYL-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity, while the oxoethoxy linkage and cyclohepta[c]chromen core contribute to its overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-[2-(4-CHLOROPHENYL)-2-OXOETHOXY]-4-METHYL-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE
  • **3-[2-(4-BROMOPHENYL)-2-OXOETHOXY]-4-METHYL-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE
  • **3-[2-(4-METHOXYPHENYL)-2-OXOETHOXY]-4-METHYL-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE

Uniqueness

The uniqueness of 3-[2-(4-FLUOROPHENYL)-2-OXOETHOXY]-4-METHYL-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE lies in its fluorophenyl group, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and methoxy analogs. This makes it particularly valuable in applications requiring high specificity and stability.

Properties

Molecular Formula

C23H21FO4

Molecular Weight

380.4 g/mol

IUPAC Name

3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one

InChI

InChI=1S/C23H21FO4/c1-14-21(27-13-20(25)15-7-9-16(24)10-8-15)12-11-18-17-5-3-2-4-6-19(17)23(26)28-22(14)18/h7-12H,2-6,13H2,1H3

InChI Key

YIYFVUHUYAUZNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCCC3)OCC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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